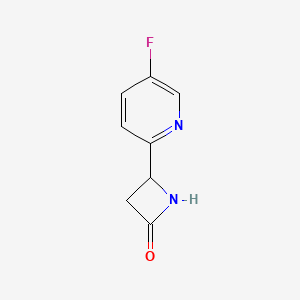
4-(5-Fluoropyridin-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyridin-2-yl)azetidin-2-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoropyridine moiety attached to an azetidinone ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)azetidin-2-one typically involves multi-step processes. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with suitable reagents to form the corresponding acid chloride, which is then reacted with an azetidinone derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production time and costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Fluoropyridin-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidinones .
Applications De Recherche Scientifique
4-(5-Fluoropyridin-2-yl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis. The fluoropyridine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Chloropyridin-2-yl)azetidin-2-one
- 4-(5-Bromopyridin-2-yl)azetidin-2-one
- 4-(5-Methylpyridin-2-yl)azetidin-2-one
Uniqueness
4-(5-Fluoropyridin-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and enhanced biological activity. This makes it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H7FN2O |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
4-(5-fluoropyridin-2-yl)azetidin-2-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10-4-5)7-3-8(12)11-7/h1-2,4,7H,3H2,(H,11,12) |
Clé InChI |
SHDULJQEYJFWDW-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
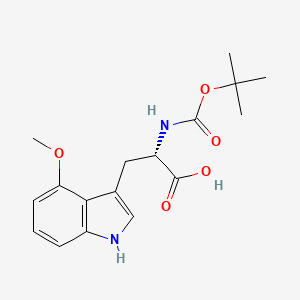
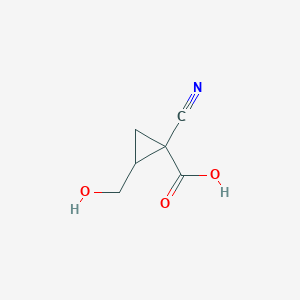
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)

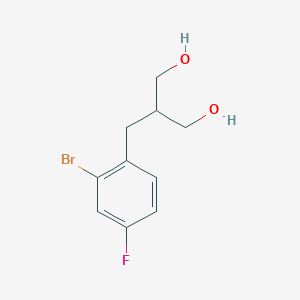
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
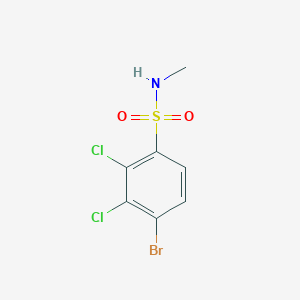
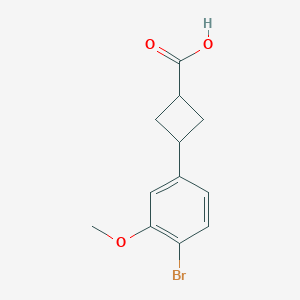
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
